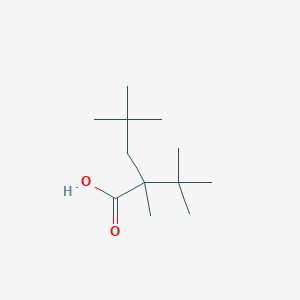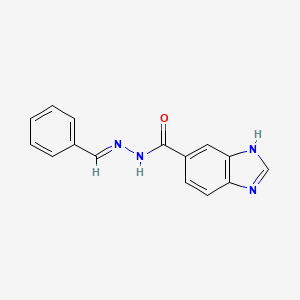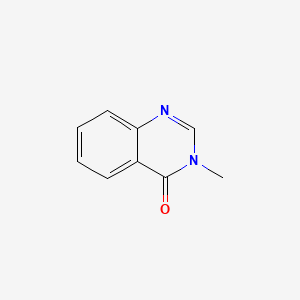
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a neurosteroid, which means it is synthesized in the brain and affects the nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- involves several steps, starting from progesterone. The key steps include reduction and hydroxylation reactions. The reduction of progesterone can be achieved using sodium borohydride (NaBH4) in ethanol, followed by hydroxylation using a suitable oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group using reducing agents like NaBH4.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in DCM, Jones reagent in acetone.
Reduction: NaBH4 in ethanol.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of substituted derivatives at the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role as a neurosteroid and its effects on the nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Used in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The compound acts as a positive allosteric modulator of γ-aminobutyric acid A (GABAA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects. The molecular targets include the GABAA receptor subunits, and the pathways involved are related to GABAergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5α-Pregnan-3α-ol-20-one: Another neurosteroid with similar effects on GABAA receptors.
3β-Hydroxy-5α-pregnan-20-one: A stereoisomer with different biological activity.
5β-Pregnan-3α-ol-20-one: Known for its neuroactive properties.
Uniqueness
Pregnan-3-one, 20-hydroxy-, (5alpha,20R)- is unique due to its specific stereochemistry, which influences its binding affinity and activity at GABAA receptors. This makes it particularly effective as a neurosteroid with distinct pharmacological properties .
Eigenschaften
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGYXXLXQESJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)







